molecular formula C11H14O B2644635 [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol CAS No. 176019-54-8

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol

Cat. No.: B2644635
CAS No.: 176019-54-8
M. Wt: 162.232
InChI Key: YJTZNEKUPCCLIO-QWRGUYRKSA-N
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Description

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol is a chiral cyclopropyl alcohol compound It is characterized by a cyclopropane ring substituted with a methyl group and a phenyl group, and a hydroxymethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of styrene with diazomethane in the presence of a catalyst to form the cyclopropane ring. The resulting cyclopropane derivative is then subjected to reduction conditions to introduce the hydroxymethyl group. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the resolution of racemic mixtures to obtain the desired enantiomer can be achieved through chiral chromatography or enzymatic resolution techniques .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropane ring and hydroxymethyl group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a hydroxymethyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c1-11(8-12)7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJTZNEKUPCCLIO-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(C[C@H]1C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176019-54-8
Record name rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanol
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